1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate
Overview
Description
1-{2-[4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly known as DMPEP and is a member of the piperazine family of compounds. DMPEP has been synthesized using various methods and has been found to have unique biochemical and physiological effects. The aim of
Mechanism of Action
DMPEP acts on the central nervous system by increasing the levels of dopamine and serotonin in the brain. The compound also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. DMPEP has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Biochemical and Physiological Effects:
DMPEP has been found to have various biochemical and physiological effects, including its ability to increase the levels of dopamine and serotonin in the brain. The compound has also been shown to have anxiolytic and antidepressant effects. DMPEP has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
DMPEP has several advantages for lab experiments, including its ability to increase the levels of dopamine and serotonin in the brain, which can be measured using various techniques. The compound has also been shown to have anxiolytic and antidepressant effects, which can be measured using various behavioral tests. However, DMPEP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for DMPEP research, including its potential use as a treatment for various neurological and psychiatric disorders. The compound could also be studied for its potential use in drug addiction and depression. Further research is needed to fully understand the mechanism of action of DMPEP and its potential applications in various fields of research.
Conclusion:
In conclusion, DMPEP is a promising compound with unique biochemical and physiological effects. The compound has various scientific research applications and has been studied for its potential use in the treatment of various neurological and psychiatric disorders. DMPEP has advantages and limitations for lab experiments and has several future directions for research. Further research is needed to fully understand the mechanism of action of DMPEP and its potential applications in various fields of research.
Scientific Research Applications
DMPEP has been found to have various scientific research applications, including its use as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in the treatment of drug addiction and depression. DMPEP has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
properties
IUPAC Name |
1-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.C2H2O4/c1-4-17(2,3)15-5-7-16(8-6-15)20-14-13-19-11-9-18-10-12-19;3-1(4)2(5)6/h5-8,18H,4,9-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPRHPLYBXRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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